molecular formula C18H17NO5 B3033455 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid CAS No. 1024019-67-7

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid

Cat. No.: B3033455
CAS No.: 1024019-67-7
M. Wt: 327.3 g/mol
InChI Key: QQBZSIANJBZDQT-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid is a complex organic compound with a unique structure that combines a benzofuran moiety with a benzyloxycarbonyl-protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of hydroxyacetic acid with tert-butoxycarbonyl-glycyl chloride to form tert-butoxycarbonyl-hydroxyglycine. This intermediate is then reacted with benzyl bromide to produce benzyloxycarbonyl-hydroxyglycine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, potentially modulating their activity. The benzyloxycarbonyl group provides protection to the amino acid, allowing it to be selectively deprotected under specific conditions to reveal the active amino acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid lies in its combination of a benzofuran moiety with a benzyloxycarbonyl-protected amino acid

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-17(21)16(14-7-6-13-8-9-23-15(13)10-14)19-18(22)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBZSIANJBZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Reactant of Route 6
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid

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